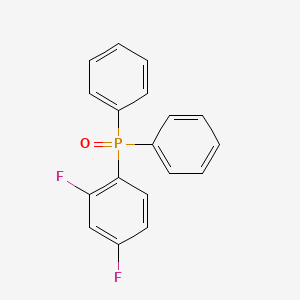













|
REACTION_CXSMILES
|
[Mg].Br[C:3]1[CH:8]=[CH:7][C:6]([F:9])=[CH:5][C:4]=1[F:10].[C:11]1([P:17](Cl)([C:19]2[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=2)=[O:18])[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1.[Cl-].[NH4+]>O1CCCC1>[F:10][C:4]1[CH:5]=[C:6]([F:9])[CH:7]=[CH:8][C:3]=1[P:17](=[O:18])([C:19]1[CH:20]=[CH:21][CH:22]=[CH:23][CH:24]=1)[C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1 |f:3.4|
|


|
Name
|
1L
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
13.5 g
|
|
Type
|
reactant
|
|
Smiles
|
[Mg]
|
|
Name
|
|
|
Quantity
|
107.2 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=C(C=C(C=C1)F)F
|
|
Name
|
ice water
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0.46 mol
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)P(=O)(C1=CC=CC=C1)Cl
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
|
Name
|
|
|
Quantity
|
700 mL
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].[NH4+]
|
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
5 °C
|
|
Type
|
CUSTOM
|
|
Details
|
The mixture was stirred at room temperature for 3 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
thermometer, nitrogen gas inlet, pressure equalizing
|
|
Type
|
ADDITION
|
|
Details
|
addition funnel
|
|
Type
|
TEMPERATURE
|
|
Details
|
reflux condenser
|
|
Type
|
CUSTOM
|
|
Details
|
with drying tube
|
|
Type
|
ADDITION
|
|
Details
|
addition funnel
|
|
Type
|
ADDITION
|
|
Details
|
added dropwise over a 1.5 hour period
|
|
Duration
|
1.5 h
|
|
Type
|
TEMPERATURE
|
|
Details
|
to warm to room temperature
|
|
Type
|
TEMPERATURE
|
|
Details
|
to cool the solution to ˜5° C
|
|
Type
|
TEMPERATURE
|
|
Details
|
to warm to room temperature
|
|
Type
|
STIRRING
|
|
Details
|
was stirred under nitrogen for 15 hours
|
|
Duration
|
15 h
|
|
Type
|
CUSTOM
|
|
Details
|
to give two layers
|
|
Type
|
EXTRACTION
|
|
Details
|
The organic layer was extracted successively with water, 5% aqueous sodium bicarbonate, and water
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
subsequently dried over magnesium sulfate
|
|
Type
|
CUSTOM
|
|
Details
|
The THF was removed via rotoevaporation
|
|
Type
|
CUSTOM
|
|
Details
|
to give a dark red viscous liquid, 142.8 g, 98% crude yield
|
|
Type
|
DISTILLATION
|
|
Details
|
distilled
|
|
Type
|
DISTILLATION
|
|
Details
|
(product distilled between 178-181° C.)
|
|
Type
|
CUSTOM
|
|
Details
|
a yellow semi-solid was collected (118.6 g, 81% yield)
|
|
Type
|
DISSOLUTION
|
|
Details
|
The material was dissolved in 120 mL of hot toluene
|
|
Type
|
ADDITION
|
|
Details
|
treated which charcoal
|
|
Type
|
FILTRATION
|
|
Details
|
filtered while hot through Celite
|
|
Type
|
ADDITION
|
|
Details
|
To the toluene solution was added 120 mL of hexanes
|
|
Type
|
TEMPERATURE
|
|
Details
|
to cool
|
|
Type
|
STIRRING
|
|
Details
|
with stirring, overnight
|
|
Duration
|
8 (± 8) h
|
|
Type
|
FILTRATION
|
|
Details
|
A white crystalline material was collected via filtration (100.9 g, 69% yield)
|


Reaction Time |
3 h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
FC1=C(C=CC(=C1)F)P(C1=CC=CC=C1)(C1=CC=CC=C1)=O
|
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 81% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |